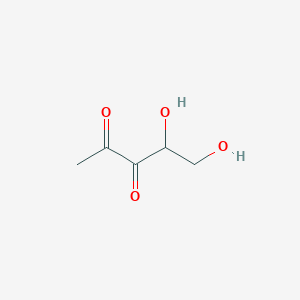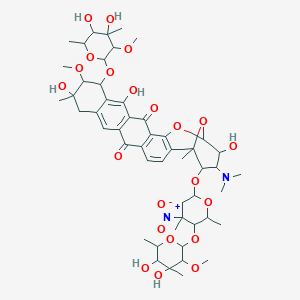
Psychoverlan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psychoverlan is a synthetic compound that has been widely used in scientific research over the past few years due to its unique properties. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields. In
Wissenschaftliche Forschungsanwendungen
Psychiatrische Krankheitsbewältigung
Magnesiumglutamat-Hydrobromid: wurde auf seine potenziellen Vorteile bei der Behandlung psychiatrischer Erkrankungen untersucht. Eine Langzeitstudie mit jungen Frauen, die mit Psychoverlan behandelt wurden, zeigte seine positive Rolle nicht nur bei psychiatrischen Erkrankungen, sondern auch bei Problemen des auditorischen Hirnstamms .
Probleme des auditorischen Hirnstamms
Forschungen zeigen, dass Magnesiumglutamat-Hydrobromid für Probleme des auditorischen Hirnstamms vorteilhaft sein kann. Die Verwendung dieser Verbindung wurde mit einer Reduzierung von Problemen des auditorischen Hirnstamms in Verbindung gebracht, was auf ihre mögliche Anwendung in der Neurologie und Audiologie hindeutet .
Schlafstörungen bei Kindern
Eine Studie konzentrierte sich auf die Wirksamkeit von Magnesiumglutamat-Hydrobromid bei der Behandlung von Schlafstörungen bei Kindern. Die Ergebnisse zeigten, dass Kinder, die mit dieser Verbindung behandelt wurden, weniger Schlafstörungen und einen kontinuierlicheren Schlaf hatten als diejenigen, die mit einem Placebo behandelt wurden .
Verhaltensstörungen bei Kindern und Jugendlichen
Klinische Studien haben die harmonisierende Wirkung von Magnesiumglutamat-Hydrobromid auf psychische und vegetative Funktionen hervorgehoben und Nervenstörungen bei Kindern und Jugendlichen mit Verhaltensstörungen reduziert .
Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS)
Obwohl es sich nicht direkt um eine Anwendung handelt, gibt es Hinweise darauf, dass Magnesiumglutamat-Hydrobromid in Verbindung mit Medikamenten gegen ADHS eingesetzt werden könnte, um Schlafstörungen bei Kindern zu behandeln, die auch an ADHS leiden .
Pharmazeutische Präparate
Die Verbindung wurde als Wirkstoff in pharmazeutischen Spezialitäten wie Psycho-Soma® und this compound® verwendet. Diese Präparate zeichnen sich durch ihre Wirkung auf psychische und vegetative Funktionen aus .
Wirkmechanismus
Target of Action
Magnesium, a component of psychoverlan, is known to play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Mode of Action
For instance, it regulates neuronal activity, controls vasomotor tone, and influences cardiac excitability .
Biochemical Pathways
Magnesium, a component of this compound, is involved in various metabolic cycles, playing a significant role in cellular energy metabolism, synthesis of nucleic acid, protein, and cytokine, regulation of various transporters and ion channels, and plasma membrane integrity .
Pharmacokinetics
Magnesium, a component of this compound, is known to be absorbed in the body and distributed principally between bone, muscle, and soft tissues .
Result of Action
Magnesium, a component of this compound, is known to have a positive role in psychiatric illness and auditory brain stem problems .
Action Environment
It is known that environmental factors can influence the course of mental disorders , which could potentially impact the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Psychoverlan plays a role in biochemical reactions, particularly those involving glutamate, a key neurotransmitter in the brain . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the modulation of glutamate receptors, which play a crucial role in neural development, differentiation, and synaptic plasticity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor-mediated excitatory neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutamate receptors. It is believed to influence the activation of these receptors, which in turn affects the transmission of signals in the brain . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving glutamate. Glutamate is a critical component of the tryptophan-kynurenine pathway and inflammatory activation . This compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Glutamate, a component of this compound, is known to be localized in various compartments within the cell, allowing for control of protein synthesis with respect to space and time . This suggests that this compound could potentially have similar localization properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 'Psychoverlan' involves the condensation of two precursor compounds, A and B, followed by a series of chemical reactions to form the final product.", "Starting Materials": ["Compound A", "Compound B", "Reagents"], "Reaction": [ "Step 1: Compound A and Compound B are dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: A base, such as triethylamine or sodium hydroxide, is added to the solution to initiate the condensation reaction.", "Step 3: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.", "Step 4: The solvent is then removed under reduced pressure to yield the crude product.", "Step 5: The crude product is purified by column chromatography using a suitable stationary phase and eluent system.", "Step 6: The purified product is then subjected to a series of chemical reactions, such as oxidation, reduction, or substitution, to form the final product, 'Psychoverlan'." ] } | |
| 53459-38-4 | |
Molekularformel |
C5H10BrMgNO4 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/t3-;;/m0../s1 |
InChI-Schlüssel |
JCAIYJTVFMYNLX-QTNFYWBSSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Mg].Br |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.[Mg].Br |
| 53459-38-4 | |
Synonyme |
Psychoverlan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary behavioral effects observed with Magnesium glutamate hydrobromide treatment in clinical studies?
A1: A long-term study involving 19 young females treated with Magnesium glutamate hydrobromide for an average of 11.4 months demonstrated an improvement in the general state of health in 13 subjects. This improvement was attributed to the drug's harmonizing effect on psychic and vegetative functions []. Additionally, the treatment did not lead to tiredness or somnolence [].
Q2: Were there any notable side effects or adverse events observed in the long-term study on Magnesium glutamate hydrobromide?
A2: Importantly, the long-term study reported no intolerance phenomena or side effects associated with Magnesium glutamate hydrobromide treatment []. Furthermore, despite the presence of bromide in the compound, no cases of brominism or bromine intoxication were observed [].
Q3: What is the current understanding of the mechanism of action of Magnesium glutamate hydrobromide?
A4: While the provided abstracts lack detailed information on the specific mechanism of action of Magnesium glutamate hydrobromide, one abstract mentions psychopharmacological studies investigating the mode and site of action []. Further research is crucial to elucidate the precise molecular targets and pathways involved in its effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


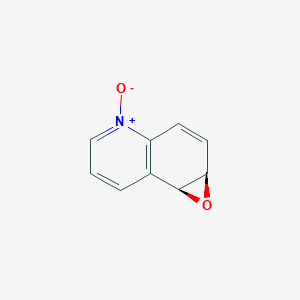
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
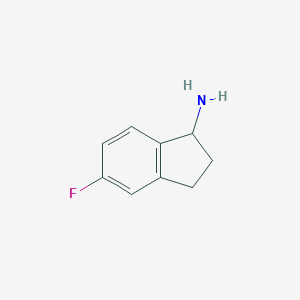
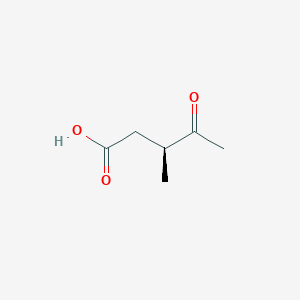
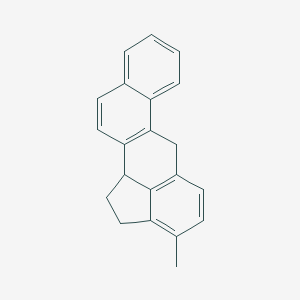
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)

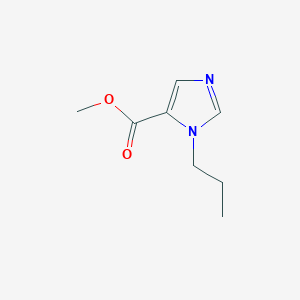
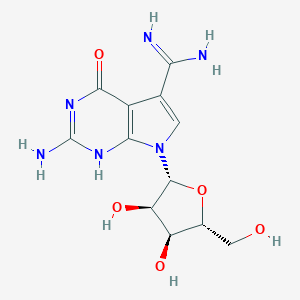

![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
